
N-(4-acetylphenyl)-4-(4-chlorophenyl)-1-piperazinecarbothioamide
Overview
Description
N-(4-acetylphenyl)-4-(4-chlorophenyl)-1-piperazinecarbothioamide, also known as TAK-147, is a novel small molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. TAK-147 belongs to the class of piperazinecarbothioamide derivatives and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-(4-chlorophenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act through the modulation of ion channels and receptors. N-(4-acetylphenyl)-4-(4-chlorophenyl)-1-piperazinecarbothioamide has been found to bind to the transient receptor potential vanilloid 1 (TRPV1) channel and inhibit its activity. TRPV1 is involved in the transmission of pain signals and its inhibition by N-(4-acetylphenyl)-4-(4-chlorophenyl)-1-piperazinecarbothioamide may contribute to its analgesic effects. N-(4-acetylphenyl)-4-(4-chlorophenyl)-1-piperazinecarbothioamide has also been found to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and apoptosis.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-4-(4-chlorophenyl)-1-piperazinecarbothioamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. N-(4-acetylphenyl)-4-(4-chlorophenyl)-1-piperazinecarbothioamide has also been found to inhibit the migration of cancer cells by modulating the activity of matrix metalloproteinases (MMPs). Moreover, N-(4-acetylphenyl)-4-(4-chlorophenyl)-1-piperazinecarbothioamide has been found to reduce the release of glutamate, which is involved in the transmission of pain signals.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-4-(4-chlorophenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also shown promising results in various scientific research applications. However, there are some limitations to its use in lab experiments. N-(4-acetylphenyl)-4-(4-chlorophenyl)-1-piperazinecarbothioamide has low solubility in water, which may limit its use in certain experiments. Moreover, its mechanism of action is not fully understood, which may limit its use in certain studies.
Future Directions
There are several future directions for the study of N-(4-acetylphenyl)-4-(4-chlorophenyl)-1-piperazinecarbothioamide. One area of research is the optimization of the synthesis method to yield higher purity and higher yield of N-(4-acetylphenyl)-4-(4-chlorophenyl)-1-piperazinecarbothioamide. Another area of research is the elucidation of its mechanism of action, which may contribute to the development of more potent and selective analogs. Moreover, the potential therapeutic applications of N-(4-acetylphenyl)-4-(4-chlorophenyl)-1-piperazinecarbothioamide for various diseases such as cancer, inflammation, and neuropathic pain warrant further investigation.
Scientific Research Applications
N-(4-acetylphenyl)-4-(4-chlorophenyl)-1-piperazinecarbothioamide has shown promising results in various scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neuropathic pain. N-(4-acetylphenyl)-4-(4-chlorophenyl)-1-piperazinecarbothioamide has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis. Moreover, N-(4-acetylphenyl)-4-(4-chlorophenyl)-1-piperazinecarbothioamide has shown potential as a treatment for neuropathic pain by modulating the activity of ion channels.
properties
IUPAC Name |
N-(4-acetylphenyl)-4-(4-chlorophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c1-14(24)15-2-6-17(7-3-15)21-19(25)23-12-10-22(11-13-23)18-8-4-16(20)5-9-18/h2-9H,10-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQOZBNCEATUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



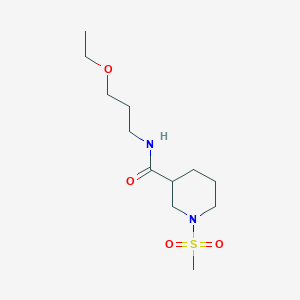
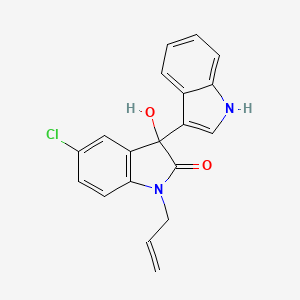
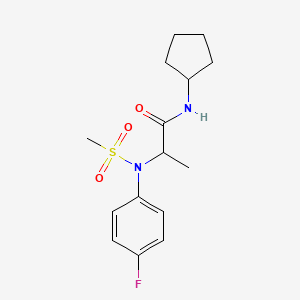
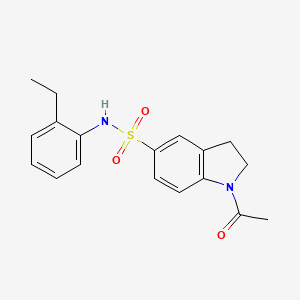
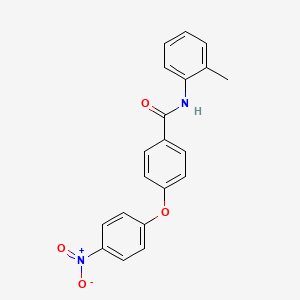
![N-[2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B4388143.png)
![N-[4-(acetylamino)phenyl]-5-(3-chloro-4-fluorophenyl)-2-furamide](/img/structure/B4388153.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B4388163.png)
![(1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4388168.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4388175.png)

![3-methyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4388192.png)
![2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B4388199.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-4-methylbenzamide](/img/structure/B4388217.png)